N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
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Overview
Description
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, acetylphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, it may modulate the activity of ion channels and receptors, affecting pain transmission and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of acetylphenyl and piperidine groups allows for versatile reactivity and potential therapeutic applications that may not be present in similar compounds.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(24)16-9-6-10-17(13-16)22-21(26)18-11-12-19(25)23(2)20(18)15-7-4-3-5-8-15/h3-10,13,18,20H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
SGWAVVNDCHMAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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